molecular formula C15H18ClNS B1621268 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole CAS No. 215778-81-7

4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole

Cat. No.: B1621268
CAS No.: 215778-81-7
M. Wt: 279.8 g/mol
InChI Key: CLYMMYUMRHKSNK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a pentyl-substituted phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

    Attachment of the Pentyl-Substituted Phenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the thiazole ring is alkylated with a pentyl-substituted benzene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring or the phenyl group.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole has several applications in scientific research:

    Materials Science: It can be used in the synthesis of liquid crystalline materials, which have applications in display technologies and sensors.

    Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole depends on its specific application:

    In Biological Systems: It may interact with specific enzymes or receptors, inhibiting or activating their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity.

    In Materials Science: The compound’s structure allows it to form ordered phases, such as liquid crystalline phases, which can be exploited in display technologies.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-phenyl-1,3-thiazole: Lacks the pentyl group, which may affect its solubility and interaction with biological targets.

    4-(Methylthio)-2-(4-pentylphenyl)-1,3-thiazole: Contains a methylthio group instead of a chloromethyl group, which can alter its reactivity and applications.

    2-(4-Pentylphenyl)-1,3-thiazole: Lacks the chloromethyl group, affecting its ability to participate in substitution reactions.

Uniqueness

4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole is unique due to the combination of its chloromethyl and pentyl-substituted phenyl groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNS/c1-2-3-4-5-12-6-8-13(9-7-12)15-17-14(10-16)11-18-15/h6-9,11H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYMMYUMRHKSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378883
Record name 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215778-81-7
Record name 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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